molecular formula C8H17NO B8396809 Cyclooctyl hydroxylamine

Cyclooctyl hydroxylamine

Cat. No.: B8396809
M. Wt: 143.23 g/mol
InChI Key: JOASPLCDBDCRJJ-UHFFFAOYSA-N
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Description

Cyclooctyl hydroxylamine, chemically identified as N-cyclooctylidenehydroxylamine (CAS: 1074-51-7), is an oxime derivative formed by the condensation of cyclooctanone with hydroxylamine. It is structurally characterized by an eight-membered cycloalkyl ring bonded to a hydroxylamine (-NHOH) functional group . The compound is primarily used in industrial settings, particularly in chemical synthesis and polymer stabilization. Its oxime structure confers reactivity in nucleophilic addition and coordination chemistry, making it valuable in catalysis and materials science.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

N-cyclooctylhydroxylamine

InChI

InChI=1S/C8H17NO/c10-9-8-6-4-2-1-3-5-7-8/h8-10H,1-7H2

InChI Key

JOASPLCDBDCRJJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NO

Origin of Product

United States

Chemical Reactions Analysis

Retro-Cope Elimination with Cyclooctynes

Cyclooctyl hydroxylamine undergoes a bioorthogonal retro-Cope elimination reaction with cyclooctynes, producing enamine N-oxides. This reaction is highly regioselective and operates under mild conditions, with second-order rate constants reaching 84 M⁻¹s⁻¹ for optimized cyclooctynes .

Key Features :

  • Regioselectivity : Only one regioisomer forms due to electronic and steric effects directing the reaction .

  • Kinetic Enhancements : Substituents on cyclooctynes significantly influence reaction rates. For example:

Cyclooctyne DerivativeSubstituentRate Constant (M⁻¹s⁻¹)
Cyclooctyne (2 )None0.0325
Bicyclo[6.1.0]nonyne (3 )Additional strain0.217
Carbamate (9 )Propargylic carbamate3.87
Difluorocyclooctyne (10 )Electronegative F83.6 (competition)
  • Mechanistic Insight : Distortion/interaction analysis reveals that rate acceleration stems from reduced distortion energy in cyclooctynes rather than enhanced interaction energy .

Synthetic Utility in Protein Labeling

This compound facilitates bioorthogonal protein modification. In a representative study:

  • Protocol : Lysozyme functionalized with cyclooctyne (15 ) reacts with fluorophore-conjugated hydroxylamine (13 ) in PBS.

  • Results :

    • Labeling efficiency saturates at 100 µM hydroxylamine .

    • Time-dependent reactions achieve completion within 2 hours at 200 µM .

Reactivity with Carbonyl Compounds

Like other hydroxylamines, this compound reacts with aldehydes/ketones to form oximes, a reaction leveraged in purification and bioconjugation :

R2C O+NH2OHR2C N OH+H2O\text{R}_2\text{C O}+\text{NH}_2\text{OH}\rightarrow \text{R}_2\text{C N OH}+\text{H}_2\text{O}

Applications :

  • Oxime formation enables reversible tagging of biomolecules.

  • Stability of oximes permits chromatographic isolation .

Stability and Compatibility

This compound exhibits:

  • Aqueous Stability : Compatible with PBS and cell lysate for ≥2 hours .

  • Sensitivities :

    • Oxidation in air necessitates inert handling.

    • Enamine N-oxide products degrade under prolonged acidic conditions .

Synthetic Routes and Derivatization

While direct synthesis of this compound is not detailed in the literature, analogous methods include:

  • Rhodium-Catalyzed Enantioselective Synthesis : Achieves 98:2 enantiomeric ratio for N,O-disubstituted hydroxylamines .

  • Succinimide Ring Opening : Hydroxylamine displaces succinimide derivatives to yield hydroxamic acids .

Comparative Reactivity

This compound’s reactivity aligns with trends observed for N,N-dialkylhydroxylamines:

Reaction TypeThis compoundN,N-Diethylhydroxylamine
Retro-Cope Elimination Rate (M⁻¹s⁻¹)~3–84 (predicted)3.87 (with carbamate 9 )
Oxime Formation EfficiencyHighHigh
Stability in Lysate>2 hours>2 hours

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloalkylamines: Cyclopentylamine and Cyclohexylamine

Cyclopentylamine (CAS: 1003-03-8)
  • Molecular Formula : C₅H₁₁N
  • Physical Properties : Colorless to yellow liquid, miscible with water, amine-like odor .
  • Applications : Widely used in pharmaceuticals (e.g., antiviral agents) and agrochemicals (pesticide intermediates).
  • Safety: Limited toxicity data; classified as corrosive and harmful if inhaled or ingested .
Cyclohexylamine (CAS: 108-91-8)
  • Molecular Formula : C₆H₁₃N
  • Physical Properties : Clear liquid with a strong ammonia-like odor, boiling point 134°C .
  • Applications : Intermediate in rubber vulcanization, corrosion inhibitors, and surfactants.
  • Safety : Oral reference dose (RfD) established at 0.06 mg/kg/day based on rodent studies showing liver and kidney toxicity .
Property Cyclooctyl Hydroxylamine Cyclopentylamine Cyclohexylamine
Molecular Formula C₈H₁₅NO C₅H₁₁N C₆H₁₃N
Physical State Solid (presumed) Liquid Liquid
Water Solubility Low (oximes typically) Fully miscible Partially miscible
Primary Use Industrial synthesis Pharmaceuticals Rubber/chemicals
Toxicity Limited data Corrosive Hepatotoxic

Arylcyclohexylamines and Derivatives

2-Fluoro Deschloroketamine Hydrochloride
  • Structure : Arylcyclohexylamine with a fluorine substituent.
  • Applications : Research and forensic standard; physiological effects remain uncharacterized .
  • Safety: No toxicological data available.
Dicyclohexylamine (CAS: 101-83-7)
  • Molecular Formula : C₁₂H₂₃N
  • Applications : Catalyst in polyurethane production and corrosion inhibitor.
  • Safety : Causes skin irritation; requires spill containment and secure storage .
Cyclohexylmethylamine (CAS: 3218-02-8)
  • Molecular Formula : C₇H₁₅N
  • Physical Properties : Density 0.87 g/mL, used in organic synthesis.
  • Safety: Limited hazard data; precautions advised for flammability .
Property This compound 2-Fluoro Deschloroketamine Dicyclohexylamine
Functional Group Oxime (-NHOH) Arylcyclohexylamine Secondary amine
Reactivity Nucleophilic addition NMDA receptor interaction Base catalysis
Regulatory Status Industrial use only Research-only Restricted storage
Known Hazards Medical consultation Unknown Skin irritation

Hydroxylamine Derivatives

N-Hydroxyoctanamide (CAS: 7377-03-9)
  • Structure : Linear alkyl hydroxylamine derivative.
  • Contrast with this compound : Lacks the cyclic structure, reducing steric hindrance and altering reactivity in coordination chemistry.

Key Research Findings and Data Gaps

  • This compound : Industrial utility is well-documented, but toxicological studies are sparse compared to cyclohexylamine .
  • Structural Impact : Cyclooctyl derivatives exhibit enhanced thermal stability over smaller cycloalkylamines (e.g., cyclopentylamine) due to ring strain reduction .
  • Safety Trends : Aryl- and cycloalkylamines with larger substituents (e.g., dicyclohexylamine) show lower acute toxicity but higher environmental persistence .

Q & A

Q. What are the established methods for synthesizing cyclooctyl hydroxylamine, and how can its structural identity be confirmed?

this compound (synonym: cyclooctanone oxime ) is typically synthesized via the oximation of cyclooctanone using hydroxylamine hydrochloride under acidic or neutral conditions. Methodological validation includes:

  • Structural characterization : Use NMR (¹H, ¹³C) to confirm the oxime group (C=N-OH) and IR spectroscopy to identify N-O stretching vibrations (~930 cm⁻¹) .
  • Purity assessment : High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS) to verify purity (>95%) and rule out byproducts .
  • Crystallography : Single-crystal X-ray diffraction for definitive structural confirmation, though this requires high-purity samples .

Q. How does the stability of this compound vary under different storage conditions?

this compound derivatives are sensitive to temperature, light, and pH. Key stability considerations include:

  • Thermal stability : Store at 2–8°C in amber vials to prevent decomposition. Accelerated stability studies (e.g., 40°C/75% relative humidity) can predict shelf life .
  • pH-dependent degradation : Aqueous solutions are unstable at extremes (pH <3 or >9), leading to hydrolysis or oxidation. Buffered solutions (pH 6–7) are recommended for short-term use .

Q. What analytical techniques are critical for quantifying this compound in reaction mixtures?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) for quantification .
  • Spectroscopy : UV-Vis spectroscopy to monitor reaction progress via absorbance changes in the oxime group .
  • Titration : Redox titration with potassium iodate for quantitative analysis in non-complex matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported decomposition kinetics of this compound derivatives?

Discrepancies in decomposition rates often arise from differences in experimental conditions (e.g., concentration, catalysts). Methodological strategies include:

  • Isothermal calorimetry : Measure heat flow under controlled temperatures to derive activation energy (Eₐ) and pre-exponential factors .
  • Kinetic modeling : Use a reduced mechanism (e.g., QFS paradigm) to simulate decomposition pathways and validate against experimental data (e.g., DSC or TGA) .
  • Comparative studies : Replicate conflicting experiments with standardized protocols (e.g., 2–5°C/min heating rates) to isolate variables like solvent effects .

Q. What strategies enable enantioselective functionalization of this compound in asymmetric synthesis?

this compound’s rigid structure facilitates stereocontrol in allylic substitutions and cyclizations:

  • Chiral catalysts : Use Rh(II) or Pd(0) complexes with bis(cyclooctadiene) ligands to induce enantioselectivity in allylation reactions .
  • Halocyclization : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor kinetically controlled diastereomers. For example, bromo-isoxazolidines can be synthesized with >90% diastereomeric excess (d.e.) using N-bromosuccinimide in dichloromethane .

Q. How can the potential toxicity of this compound be systematically evaluated for biomedical applications?

Toxicity assessment requires a tiered approach:

  • In vitro assays : Test cytotoxicity in human cell lines (e.g., HepG2) using MTT assays and monitor reactive oxygen species (ROS) generation .
  • Metabolite profiling : Identify toxic metabolites (e.g., nitroso derivatives) via LC-MS/MS in hepatic microsomal incubations .
  • In vivo models : Conduct acute toxicity studies in rodents (OECD Guideline 423) to determine LD₅₀ and organ-specific effects .

Q. What computational tools are effective for predicting this compound’s reactivity in novel reaction systems?

  • DFT calculations : Use Gaussian or ORCA software to model transition states and predict regioselectivity in cycloadditions .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .
  • Machine learning : Train models on existing kinetic data to forecast decomposition pathways under untested conditions .

Methodological Guidance

  • Experimental reproducibility : Document all synthesis and characterization steps in supplementary materials, including raw spectral data and instrument parameters .
  • Data contradiction analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when resolving conflicting results .
  • Safety protocols : Follow OSHA guidelines for handling hydroxylamine derivatives, including fume hood use, PPE (nitrile gloves, goggles), and spill containment kits .

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